1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone

Description

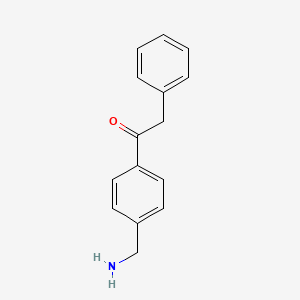

1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone is a synthetic organic compound characterized by an ethanone backbone bridging two aromatic rings: a phenyl group at the C2 position and a 4-aminomethyl-substituted phenyl group at the C1 position.

Properties

IUPAC Name |

1-[4-(aminomethyl)phenyl]-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAXGAFYAZLBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651300 | |

| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801190-98-7 | |

| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone, also known as 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C15H17N•HCl

- Molecular Weight : Approximately 185.65 g/mol

- SMILES Notation :

NCc1ccc(cc1)C(=O)C.Cl

The presence of an aminomethyl group and an acetyl group contributes to its unique reactivity and interaction potential with various biological targets.

This compound exhibits notable interactions with biological receptors and enzymes, influencing several metabolic pathways. The amino group facilitates binding to neurotransmitter systems, which may be relevant in neuropharmacological contexts.

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially altering their activity and leading to therapeutic effects.

- Neurotransmitter Interaction : Studies indicate that it may influence neurotransmitter levels, which could be beneficial in treating neurological disorders.

Antibacterial and Antifungal Properties

Research indicates that this compound possesses antibacterial and antifungal properties. Preliminary studies have shown activity against certain bacterial strains and fungi, although further investigation is necessary to confirm efficacy and safety for therapeutic use .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. In vitro tests have demonstrated that derivatives of this compound can inhibit the growth of cancer cells, with IC50 values ranging from 0.33 to 7.10 μM across different cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Studies

- Neuropharmacological Research : A study focusing on the interaction of this compound with neurotransmitter systems highlighted its potential role in modulating synaptic transmission. This could lead to new therapies for conditions such as depression or anxiety.

- Anticancer Activity : In a recent investigation involving various human cancer cell lines, derivatives of the compound showed significant antiproliferative effects. For instance, one derivative exhibited an IC50 value of 25.3 ± 4.6 nM against KG1 cell lines, indicating strong potential for further development as an anticancer agent .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Antiproliferative | 0.33 - 7.10 | MCF-7, HeLa |

| Derivative A | Antibacterial | N/A | Various Strains |

| Derivative B | Neurotransmitter Modulation | N/A | CNS Targets |

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethanone scaffold is versatile, with substituents dictating biological activity. Below is a comparative analysis of structurally and functionally related compounds:

1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone (BIA 3-202)

- Structure : Features 3,4-dihydroxy and 5-nitro groups on the phenyl ring.

- Activity : Potent peripheral catechol-O-methyltransferase (COMT) inhibitor with prolonged action (70% inhibition at 9 hours post-administration) .

- Comparison: The nitro and dihydroxy groups are critical for COMT binding, enabling competitive inhibition of catechol substrate methylation.

- Clinical Relevance : BIA 3-202 avoids central nervous system (CNS) penetration, reducing side effects compared to tolcapone, a dual peripheral/central COMT inhibitor .

S 16924 ((R)-2-[1-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone)

- Structure : Contains a fluorophenyl group and a complex pyrrolidinyl-dioxane side chain.

- Activity : Atypical antipsychotic with serotonin 5-HT₁A agonism and low catalepsy risk (ID₅₀ = 0.96 mg/kg vs. haloperidol’s 0.05 mg/kg) .

- Comparison: The fluorophenyl group enhances lipophilicity and CNS penetration, while the target compound’s aminomethyl group may limit blood-brain barrier crossing. Functional differences highlight substituent-driven divergence in therapeutic applications (antipsychotic vs.

1-(4-(Aminomethyl)phenyl)-2-(4-methoxyphenyl)ethanone (CAS: 1017781-55-3)

- Structure : Substitutes the target compound’s 2-phenyl group with a 4-methoxyphenyl moiety.

- This analog underscores how minor structural changes (methoxy vs. phenyl) can modulate physicochemical properties like logP and solubility .

Coordination Compounds with Brominated Ethanone Ligands

- Structure: Example: 1-(3-bromo-2-hydroxy-4-methyl-phenyl)-2-(4-bromophenylsulfanyl)-ethanone .

- Comparison : The target compound lacks metal-binding substituents, limiting its utility in coordination chemistry but highlighting structural adaptability for diverse applications.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic and Physicochemical Properties

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Plasma Protein Binding (%) | Half-Life (h) |

|---|---|---|---|---|

| BIA 3-202 | 1.8 | 0.12 | 95 | 9+ |

| S 16924 | 3.2 | 0.05 | 85 | 4–6 |

| Target Compound | 2.1 | 0.3 (estimated) | N/A | N/A |

Discussion of Substituent Effects

- Electron-Withdrawing Groups (e.g., NO₂ in BIA 3-202): Enhance binding to COMT’s catalytic site by mimicking catechol substrates .

- Methoxy and Halogen Substituents : Increase metabolic stability and lipophilicity, as seen in 4-methoxyphenyl and fluorophenyl derivatives .

Preparation Methods

Friedel-Crafts Acylation and Subsequent Aminomethylation

A common approach starts with a Friedel-Crafts acylation to form the 2-phenyl-ethanone backbone. This involves reacting benzene derivatives with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃), yielding phenyl ethanone intermediates.

Following ketone formation, the aminomethyl group is introduced at the para-position of the phenyl ring through reductive amination or related transformations. This typically involves:

- Reaction of a 4-(formyl)phenyl derivative with ammonia or a primary amine.

- Reduction of the resulting imine or aldehyde intermediate using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

This method is supported by analogous synthetic routes described for related compounds, where the aminomethyl group is introduced via reductive amination of aldehydes or ketones.

Synthesis via Grignard Reagents and Oxidation

Another synthetic pathway involves the reaction of 4-(aminomethyl)benzaldehyde with phenylmagnesium bromide (a Grignard reagent) to form a secondary alcohol intermediate. Subsequent oxidation of this intermediate yields the target ketone this compound.

This approach allows for precise control over the substitution pattern and is advantageous for introducing the phenyl group at the ethanone alpha-carbon. The oxidation step can be performed using mild oxidizing agents such as selenium dioxide or PCC (pyridinium chlorochromate).

Bromination and Nucleophilic Substitution Route

In some protocols, acetophenone derivatives are brominated at the alpha position using copper(II) bromide or similar brominating agents to yield alpha-bromo ketones. These intermediates are then reacted with 4-aminomethyl-substituted nucleophiles to introduce the aminomethyl group on the aromatic ring or side chain.

This method is useful for synthesizing derivatives with specific substitution patterns and has been demonstrated in the synthesis of related phenyl ethanone compounds.

Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Anhydrous, inert atmosphere | Requires strict moisture control |

| 2 | Reductive Amination | Ammonia/primary amine, NaBH₄ or Pd/C | Methanol or ethanol, reflux | Careful control of stoichiometry essential |

| 3 | Grignard Addition | Phenylmagnesium bromide | Ether solvent, low temperature | Sensitive to moisture, inert atmosphere |

| 4 | Oxidation | Selenium dioxide, PCC | Mild heating | Selective oxidation of secondary alcohol |

| 5 | Bromination | CuBr₂ | Controlled temperature | Alpha-bromination of ketones |

Research Findings and Analytical Characterization

- The key intermediates and final products are typically characterized by spectroscopic methods including FT-IR, $$^{1}H$$ and $$^{13}C$$ NMR, and mass spectrometry to confirm structural integrity and purity.

- Reductive amination steps are often monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize yields and minimize side-products.

- X-ray crystallography has been used in related compounds to confirm the solid-state structure of intermediates, supporting the proposed synthetic routes.

Summary Table of Preparation Methods

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone, and what reaction conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by reductive amination. For example, acetophenone derivatives (e.g., 4-amino acetophenone) are often functionalized using reagents like ammonium bromide and oxone under reflux conditions in ethanol or acetic acid. Reaction time (6+ hours) and temperature control (80–100°C) are critical to avoid side reactions like over-alkylation .

- Key Considerations : Monitor reaction progress via TLC, and purify intermediates using ice-water precipitation or column chromatography .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Analytical Workflow :

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.0 ppm) and ketone carbonyl signals (δ 200–210 ppm).

- HPLC/GC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment. Compare retention times with reference standards like 1-(4-Methoxy-3-methylphenyl)ethanone .

- IR : Confirm the presence of C=O (1680–1720 cm) and NH (3300–3500 cm) stretches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation : While specific GHS data are limited for this compound, structurally similar aminophenyl ethanones (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) require standard PPE (gloves, lab coats, goggles) and handling in fume hoods due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives (e.g., regioisomers or tautomers)?

- Case Study : X-ray crystallography (as in ) is definitive for resolving ambiguities in NOE (Nuclear Overhauser Effect) correlations or unexpected H NMR splitting patterns. For example, crystallographic data for 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone confirmed dihedral angles and hydrogen bonding patterns that explain spectral anomalies .

- Alternative Approach : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and NMR chemical shifts, which can be cross-validated with experimental data .

Q. What strategies optimize the selectivity of the aminomethylation step in large-scale synthesis?

- Experimental Design :

- Use protecting groups (e.g., Boc for amines) to prevent undesired side reactions during acylation.

- Screen catalysts like Pd/C or Raney Ni for reductive amination efficiency.

- Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics and selectivity .

- Data-Driven Optimization : Design-of-experiment (DoE) models (e.g., response surface methodology) can identify optimal molar ratios of reagents and temperature gradients .

Q. How do steric and electronic effects of substituents (e.g., fluorine or methoxy groups) influence the compound’s reactivity in downstream applications?

- Electronic Effects : Electron-withdrawing groups (e.g., -F) reduce electron density on the phenyl ring, slowing electrophilic substitution but enhancing stability in oxidative conditions.

- Steric Effects : Bulky substituents (e.g., 4-methylpiperazine in ) may hinder access to the ketone group, requiring tailored catalysts for functionalization .

- Experimental Validation : Compare reaction rates of derivatives (e.g., 1-(4-Fluorophenyl)-2-phenyl-ethanone vs. 1-(4-Methoxyphenyl)-2-phenyl-ethanone) under identical conditions .

Q. What computational tools are effective for predicting the biological activity or pharmacokinetic properties of this compound?

- In Silico Methods :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or GPCRs).

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability based on SMILES strings (e.g., CC(=O)C1=CC=C(C=C1)CNC2=CC=CC=C2) .

- Validation : Cross-reference predictions with in vitro assays (e.g., cytochrome P450 inhibition assays) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points or solubility data?

- Root Cause Analysis : Impurities (e.g., residual solvents) often lower experimental melting points. Recrystallize the compound using solvents like ethanol or ethyl acetate and re-measure .

- Advanced Techniques : Differential Scanning Calorimetry (DSC) provides precise melting ranges, while Hansen solubility parameters predict optimal solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.